molecular formula C9H10N4 B8549717 8-Azido-5,6,7,8-tetrahydroquinoline

8-Azido-5,6,7,8-tetrahydroquinoline

Cat. No. B8549717
M. Wt: 174.20 g/mol
InChI Key: OHRZQMSCHXLGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azido-5,6,7,8-tetrahydroquinoline is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Azido-5,6,7,8-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Azido-5,6,7,8-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Azido-5,6,7,8-tetrahydroquinoline

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

8-azido-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C9H10N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2

InChI Key

OHRZQMSCHXLGEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 8-hydroxy-5,6,7,8-tetrahydroquinoline (71.6 g, 0.480 mol) in CH2Cl2 (500 mL, 1.0 M) at room temperature was added triethylamine (126 mL, 0.904 mol) followed by methanesulfonyl chloride (55 mL, 0.711 mol). The resulting mixture was heated to 40° C. overnight then cooled to room temperature. The mixture was poured into water (350 mL), diluted with CH2Cl2 (350 mL), and the phases were separated. The organic phase was washed with brine (2×250 mL), dried (Na2SO4), and concentrated. The resultant oil was dissolved in DMF (570 mL), treated with sodium azide (63.1 g, 0.971 mol), and heated at 70° C. overnight. The mixture was cooled to room temperature, then evaporated and the residual slurry was poured into brine (500 mL) and extracted with ether (4×500 mL). The combined organic extracts were washed with brine (2×100 mL), dried (Na2SO4), and concentrated. The crude material was filtered through a short plug of silica gel (CH2Cl2) to provide 41.0 g (46% from 5,6,7,8-tetrahydroquinoline) of 8-azido-5,6,7,8-tetrahydroquinoline as a red oil.
Quantity
71.6 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
63.1 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five

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